

Characterization Data for 2-ar

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Compound Name: 2-Isopropyl-1-methoxy-4-nitrobenzene

Cat. No.: B157884

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the characterization data for 2-amino-1-methoxy-4-isopropylbenzene and a structurally related compour provide a framework for comparison and to highlight the expected spectral features of the target compound.

I. Overview of Compounds

Target Compound: 2-amino-1-methoxy-4-isopropylbenzene

• IUPAC Name: 4-isopropyl-2-methoxyaniline

• CAS Number: 1202161-10-1

• Molecular Formula: C10H15NO

• Molecular Weight: 165.24 g/mol

• Structure:

/ C C-OCH $_3$ / \ / C---C--C-CH(CH $_3$) $_2$ \ / C

Alternative Compound: 4-isopropylaniline

IUPAC Name: 4-propan-2-ylaniline[1]

CAS Number: 99-88-7[1]

Molecular Formula: C₉H₁₃N[1]



Molecular Weight: 135.21 g/mol [1]

Structure:

II. Comparative Characterization Data

The following table summarizes the available and predicted characterization data for both compounds. The data

Property	2-amino-1-methoxy-4-isoprop
Molecular Formula	C10H15NO
Molecular Weight	165.24 g/mol
Appearance	-
Boiling Point	-
Density	-
Refractive Index	-
¹H NMR (CDCl₃, ppm)	Predicted: Aromatic protons (
¹³C NMR (CDCl₃, ppm)	Predicted: Aromatic carbons,
IR (cm ⁻¹)	Predicted: N-H stretch (~3400
Mass Spectrum (m/z)	Predicted Molecular Ion: 165



III. Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

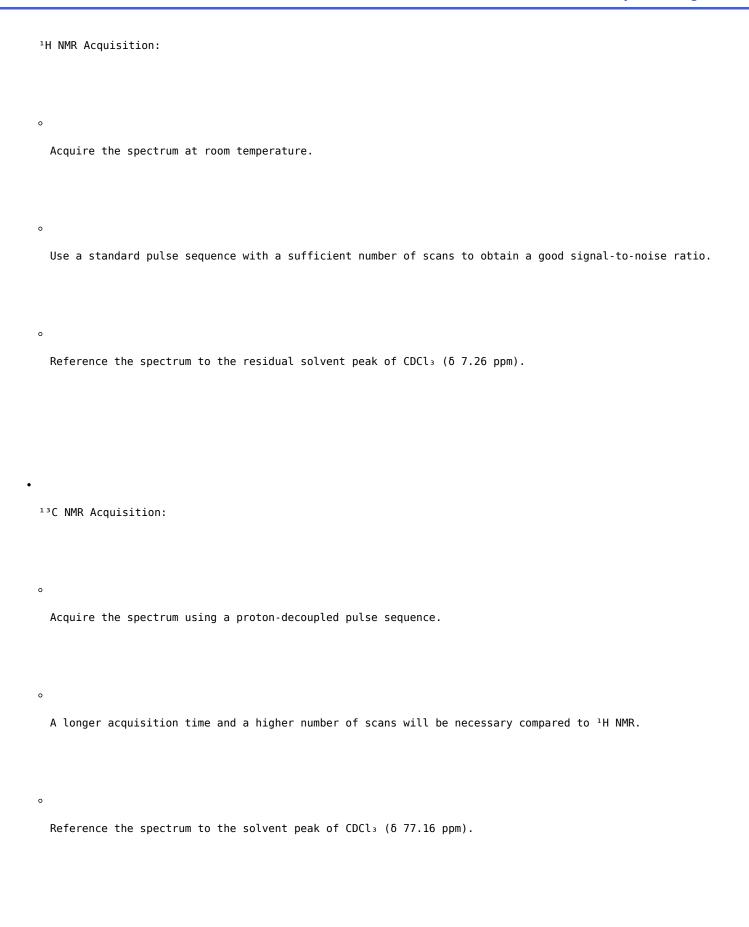
Nuclear Magnetic Resonance (NMR) Spectroscopy

•	Objective: To determine the carbon-hydrogen framework of the molecule.
•	Instrumentation: A 400 MHz or higher field NMR spectrometer.
•	Sample Preparation:
	$^{\circ}$ Accurately weigh 5-10 mg of the sample for ^{1}H NMR and 20-50 mg for ^{13}C NMR.
	Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl $_3$).
	o Transfer the solution to a clean, dry 5 mm NMR tube.



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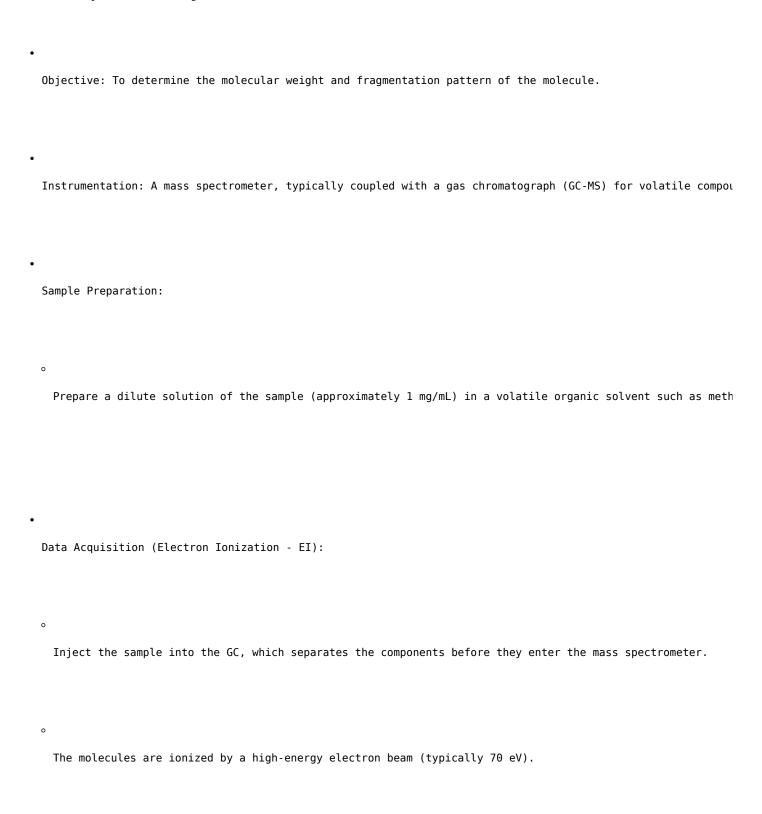


Infrared (IR) Spectroscopy

• Objective: To identify the functional groups present in the molecule.
• Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
• Sample Preparation (Liquid Sample):
° Place a drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plate
• Data Acquisition:
$^{\rm o}$ Record the spectrum over the range of 4000-400 ${\rm cm^{-1}}.$
° Acquire a background spectrum of the clean salt plates before running the sample.
$^{\circ}$ The instrument software will automatically subtract the background from the sample spectrum.



Mass Spectrometry (MS)





The resulting charged fragments are separated by their mass-to-charge ratio (m/z) and detected.

IV. Visualizations

Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the characterization of a novel organic compound.





Figure 1. General Workflow for Chemical Characterization.

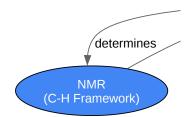
Logical Relationship of Spectroscopic Data

This diagram shows how different spectroscopic techniques provide complementary information for structure elu-



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References

- 1. 4-Isopropylaniline | C9H13N | CID 7464 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- To cite this document: BenchChem. [Characterization Data for 2-amino-1-methoxy-4-isopropylbenzene: A Comparative Guide]. BenchChem, [2025

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